3-(Difluoromethyl)quinoline-4-carboxylic acid
Description
3-(Difluoromethyl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core with a difluoromethyl group at the 3-position and a carboxylic acid group at the 4-position.
Properties
IUPAC Name |
3-(difluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c12-10(13)7-5-14-8-4-2-1-3-6(8)9(7)11(15)16/h1-5,10H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYNMMPDGWMNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The carboxylic acid group can be introduced via carboxylation reactions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline-4-carbinol .
Scientific Research Applications
3-(Difluoromethyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the quinoline core can interact with DNA or enzymes. These interactions can lead to the inhibition of key biological processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the difluoromethyl group, which can affect its biological activity and binding affinity.
3-(Trifluoromethyl)quinoline-4-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
Uniqueness: 3-(Difluoromethyl)quinoline-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which can enhance its stability and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various fields .
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